2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride
Overview
Description
2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Derivatives of this compound have shown promising biological activities, suggesting that it may interact with various targets .
Mode of Action
It’s known that the compound demonstrates reactivity through electrophilic substitution reactions .
Biochemical Pathways
It’s known that the compound participates in cross-coupling reactions catalyzed by palladium and mediated by copper .
Pharmacokinetics
It’s known that the compound is poorly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) .
Result of Action
pneumoniae, B cerus, and S. aureus . Some derivatives also showed better activity profile against MCF-7 cell line for breast cancer activity .
Action Environment
It’s known that the compound is a white crystalline solid , suggesting that it may be stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that it can undergo various reactions, making it valuable in the synthesis of complex organic compounds . It is also known to demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Cellular Effects
Some derivatives of this compound have shown promising biological activities . For instance, certain derivatives have shown potent antibacterial activity against strains like S. pneumoniae, B. cerus, and S. aureus .
Molecular Mechanism
Molecular docking studies have shown good binding of similar compounds to the active site of certain proteins, suggesting potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that this compound can be synthesized using solvent-free microwave irradiation technique .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride typically involves the chlorination of pyrrolo[2,3-d]pyrimidine derivatives. One common method includes the reaction of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde
Uniqueness
2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. This makes it a valuable compound for various applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O.ClH/c7-6-8-2-3-1-4(11)9-5(3)10-6;/h2H,1H2,(H,8,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGBLYHQRSOZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2NC1=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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